methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate
CAS No.: 1154153-57-7
Cat. No.: VC11737914
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154153-57-7 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | methyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate |
| Standard InChI | InChI=1S/C10H19NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 |
| Standard InChI Key | NMGQDKAAJFBLNZ-UHFFFAOYSA-N |
| SMILES | CC(CNCC1CCCO1)C(=O)OC |
| Canonical SMILES | CC(CNCC1CCCO1)C(=O)OC |
Introduction
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is an organic compound with the CAS number 1154153-57-7. Its molecular formula is C10H19NO3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . This compound belongs to a class of molecules that are of interest in both chemistry and biology due to their unique structural features and potential applications.
Synthesis Methods
The synthesis of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves multi-step chemical reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often require controlled conditions, such as temperature and solvent choice, to ensure high purity and yield.
Comparison with Similar Compounds
Compounds with similar structural features, such as oxolane rings and amino groups, exhibit diverse chemical and biological properties. For example, Methyl 2-amino-3-(oxolan-3-yl)propanoate has been studied for its potential biological activities and reactivity. Comparing these compounds can provide insights into how structural variations influence their properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-3-(oxolan-3-yl)propanoate | Oxolane ring, amino group | Potential biological activities, versatile reactivity |
| Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate | Oxolane ring, trifluoromethylsulfonyl group | Enhanced reactivity, potential in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume